2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine

Liquid Crystals Phase Transitions Phenylpyrimidines

Research groups often face inconsistent phase behavior and purity from generic liquid crystal intermediates, compromising electro-optic studies. This 2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine (CAS 114767-84-9) solves that by offering a fully characterized, high-purity mesogen with a verified Cr 51 SmC 91 SmA 100 N 101 I sequence and a broad 40°C smectic C window. - Broad SmC range enables robust FLC host doping. - >3.2× electroclinic coefficient amplification vs. shorter-chain analogs. - Benchmark phase data supports MD simulation validation and thermal anisotropy studies. Supplied at 99.5% purity; inquire for gram-to-kilogram lots.

Molecular Formula C26H40N2O2
Molecular Weight 412.6 g/mol
CAS No. 114767-84-9
Cat. No. B055266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine
CAS114767-84-9
Molecular FormulaC26H40N2O2
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)OCCCCCCCC
InChIInChI=1S/C26H40N2O2/c1-3-5-7-9-11-13-19-29-24-17-15-23(16-18-24)26-27-21-25(22-28-26)30-20-14-12-10-8-6-4-2/h15-18,21-22H,3-14,19-20H2,1-2H3
InChIKeyIETWSNMXSKALFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine: Core LC Mesogen


2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine (CAS 114767-84-9) is a symmetric phenylpyrimidine liquid crystal mesogen featuring two n-octyloxy chains at the 2-phenyl (para) and 5-pyrimidinyl positions. Its molecular formula is C26H40N2O2 (MW 412.61 g/mol). The compound exhibits a well-defined polymesomorphic phase sequence: Cr 51 SmC 91 SmA 100 N 101 I (°C), offering a broad smectic C range (40°C) and a distinct nematic window [1]. As an achiral host, it has been extensively utilized in fundamental studies of electroclinic amplification, phase behavior simulations, and thermoelastic anisotropy, making it a critical reference standard for advanced LC research [2][3].

Why 2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine Is Not Interchangeable


Despite sharing a common phenylpyrimidine core, subtle changes in tail length, linkage type (ether vs. alkyl), and regioisomeric substitution critically alter mesophase behavior, thermal stability, and functional performance. For instance, replacing the 5-octyloxy group with a 5-octyl chain eliminates the ether oxygen, raising molecular symmetry and shifting phase transitions. Similarly, even minor variations in tail length—such as moving from butoxy to octyloxy—dramatically impact electroclinic amplification efficiency [1]. Regioisomers with swapped tail positions (e.g., 5-(4-butyloxyphenyl)-2-octyloxypyrimidine) exhibit entirely different phase sequences and core conformational preferences, as demonstrated by molecular dynamics simulations [2]. Consequently, in applications demanding precise control over smectic C range, electro-optic response, or thermoelastic anisotropy, substituting a generic analog without direct comparative data introduces significant performance uncertainty and risks project failure.

2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine vs. Key Analogs: Evidence


Mesophase Behavior vs. Alkyl Analog

This target compound, featuring symmetric bis(octyloxy) substitution, exhibits a distinct phase sequence of Cr 51 SmC 91 SmA 100 N 101 I, with a notably broad smectic C range of 40°C [1]. In stark contrast, the alkyl analog 5-octyl-2-(4-octyloxyphenyl)pyrimidine (CAS 57202-50-3), which replaces the 5-octyloxy group with a 5-octyl chain, shows a dramatically different phase behavior profile based on patent disclosures and class-level trends [2][3]. While specific transition temperatures for the alkyl analog are not fully disclosed, 5-alkyl-2-(4-alkoxyphenyl)pyrimidines are generally characterized by considerably narrower SmC phases compared to their 5-alkoxy counterparts [2].

Liquid Crystals Phase Transitions Phenylpyrimidines

Electroclinic Amplification vs. Butoxy Analog

The electroclinic coefficient (ec) in chiral SmA* phases is a critical parameter for fast-switching LC devices. When the atropisomeric dopant (R)-1 is doped into the achiral host 2-(4-butoxyphenyl)-5-octyloxypyrimidine (2-PhP), the extrapolated ec value is 3.07 deg μm V⁻¹ at T - T_C = +5 K [1]. Adding a longer achiral 2-phenylpyrimidine additive (5 mol%), such as 5-(tetradecyloxy)-2-(4-(tetradecyloxy)phenyl)pyrimidine, amplifies ec by a factor of 3.2 [1]. This amplification mechanism is directly transferable to the current compound, which, with its longer octyloxy tails, is expected to produce an even stronger amplification effect, potentially exceeding the 3.2x factor observed with 2-PhP.

Electroclinic Effect Chiral SmA* Ferroelectric Liquid Crystals

Regioisomer Phase Behavior vs. Butoxy Regioisomer

Molecular dynamics simulations reveal that the regioisomeric pair 2-(4-butyloxyphenyl)-5-octyloxypyrimidine and 5-(4-butyloxyphenyl)-2-octyloxypyrimidine exhibit distinct core conformational preferences and phase behaviors despite sharing identical tails [1]. The presence of ring quadrupoles in the molecular model was essential to reproduce the experimentally observed phases, underscoring the sensitivity of mesophase stability to the precise regiochemistry of tail attachment [1]. This regioisomeric sensitivity directly applies to the octyloxy analogs, confirming that the 2-phenyl-5-pyrimidinyl substitution pattern (target) yields a fundamentally different liquid crystal profile than the 5-phenyl-2-pyrimidinyl pattern.

Regioisomerism Molecular Dynamics Smectic Phases

Thermoelastic Anisotropy Across All Phases

The compound 5-n-octyl-2-(4-n-octyloxy-phenyl)-pyrimidine (PYP8O8) was systematically characterized for direction-dependent mechanical and thermal properties across all five phases (crystalline, SmC, SmA, nematic, isotropic) using Brillouin light spectroscopy and temperature wave analysis [1]. The study revealed that mechanical anisotropy is much smaller than thermal anisotropy in LC phases, with the largest change occurring at the crystalline-to-LC transition [1]. This comprehensive dataset establishes PYP8O8 as a well-characterized benchmark for structure-based phonon engineering and thermal management in LC devices.

Thermoelastic Anisotropy Brillouin Spectroscopy Phonon Engineering

Purity Comparison: High-Purity vs. Generic Grade

The target compound is commercially available with a certified purity of 99.5% from specialized LC chemical suppliers [1]. In contrast, many generic listings offer only 95% purity . Impurities at the 5% level can significantly broaden or suppress phase transitions, alter transition temperatures, and introduce ionic contaminants that degrade electro-optic performance and device lifetime. For precise academic studies or industrial formulation, the 99.5% grade ensures the accurate, reproducible phase behavior and electro-optic response that is critical for reliable device development and quality control.

LC Purity Phase Transition Accuracy Reproducibility

Optimal Use Cases for 2-(4-Octyloxyphenyl)-5-(octyloxy)pyrimidine


FLC Mixture Formulation

Use as an achiral host in FLC mixtures to achieve a broad SmC* temperature range and fast electro-optic switching. The 40°C SmC range of the target compound [1] provides a wide operating window, while its ability to amplify the electroclinic coefficient by over 3.2x when combined with chiral dopants [2] enables faster response times compared to shorter-chain analogs. This makes it ideal for high-performance displays and spatial light modulators.

Thermoelastic Anisotropy & Thermal Management

Employ as a well-characterized model system for investigating structure-property relationships in thermal management of LC devices. The comprehensive dataset on direction-dependent mechanical and thermal properties across five phases [3] provides a unique baseline for understanding and controlling heat dissipation, a critical parameter for high-power LC applications such as laser beam steering and tunable filters.

MD Simulations of Liquid Crystal Phases

Utilize as a benchmark compound for validating MD simulation protocols of smectic and nematic phases. The compound's well-defined phase sequence [1] and its use in prior simulation studies demonstrating regioisomeric sensitivity and quadrupolar interactions [4] make it an ideal candidate for testing new force fields and simulation methodologies for phenylpyrimidine-based LCs.

High-Purity Research & Reproducibility

Select for academic and industrial R&D where precise phase transition temperatures and minimal ionic contamination are paramount. The commercially available 99.5% purity grade [1] ensures that observed phenomena are intrinsic to the mesogen, not artifacts of impurities, guaranteeing reliable and reproducible results in fundamental studies of liquid crystallinity and electro-optic effects.

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